molecular formula C9H11NO B116595 Isochroman-4-amine CAS No. 147663-00-1

Isochroman-4-amine

Cat. No.: B116595
CAS No.: 147663-00-1
M. Wt: 149.19 g/mol
InChI Key: BDYWBOBBXXDXHU-UHFFFAOYSA-N
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Description

Isochroman-4-amine is an organic compound that belongs to the class of heterocyclic amines It features a benzene ring fused to a tetrahydropyran ring, with an amine group attached to the fourth carbon of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochroman-4-amine can be synthesized through various synthetic routes. One common method involves the reduction of isochroman-4-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the intermediate products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of isochroman-4-one using a palladium or platinum catalyst under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing high yields of the desired amine.

Chemical Reactions Analysis

Types of Reactions: Isochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isochroman-4-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form tetrahydroisochroman derivatives using strong reducing agents.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Isochroman-4-one.

    Reduction: Tetrahydroisochroman derivatives.

    Substitution: Various substituted isochroman derivatives depending on the substituent introduced.

Scientific Research Applications

Isochroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Isochroman-4-one: A ketone derivative of isochroman-4-amine, which can be converted to the amine through reduction.

    Tetrahydroisochroman: A fully saturated derivative of this compound, obtained through complete reduction.

    Isochroman-1-one: Another isochroman derivative with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of the amine group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYWBOBBXXDXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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